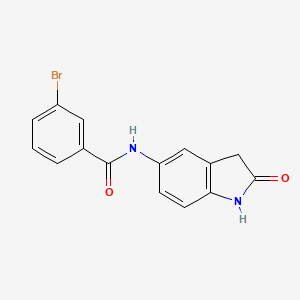

3-bromo-N-(2-oxoindolin-5-yl)benzamide

Description

Contextual Background of 2-Oxoindoline Scaffold in Medicinal Chemistry

The 2-oxoindoline, also known as oxindole (B195798), represents a privileged heterocyclic scaffold in the field of medicinal chemistry. Its structure, consisting of a fused benzene (B151609) and pyrrolidone ring system, serves as the core for a multitude of biologically active molecules, both naturally occurring and synthetic. researchgate.netnih.gov

The journey of the 2-oxoindoline scaffold in science began with its identification in natural sources. The first oxindole derivative was an alkaloid isolated from the bark of the tropical plant Uncaria tomentosa, commonly known as cat's claw, which was used in traditional medicine for various ailments. nih.govresearchgate.net Isatin (B1672199) (indole-2,3-dione), a closely related precursor, was first discovered in 1841 as a product of indigo (B80030) oxidation. ijrrjournal.com The recognition of this scaffold's therapeutic potential has grown substantially over the decades. An early synthetic derivative, methisazone, was developed in 1965 as an antiviral drug for the prophylactic treatment of smallpox. researchgate.net This marked a significant step in the evolution of oxindole derivatives from natural isolates to synthetically accessible therapeutic agents. The versatility of the oxindole core, particularly the ease of substitution at the C3, N1, and phenyl ring positions, has allowed chemists to generate vast libraries of compounds, leading to the discovery of agents with highly specific biological activities. nih.gov

The 2-oxoindoline nucleus is a cornerstone of modern drug design, with derivatives demonstrating a wide spectrum of pharmacological activities. researchgate.net This scaffold is integral to numerous approved drugs and clinical candidates. A significant area of impact is in oncology, where oxindole-based molecules function as potent kinase inhibitors. By targeting protein kinases involved in cellular signaling pathways, these drugs can inhibit the proliferation and survival of cancer cells. researchgate.netnih.gov

Beyond cancer, the scaffold is present in drugs targeting the central nervous system, such as Ropinirole, a dopamine (B1211576) agonist used to treat Parkinson's disease. researchgate.netnih.gov The diverse biological activities associated with the 2-oxoindoline core include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, among others. researchgate.netnih.govresearchgate.net This wide range of activities underscores the scaffold's importance and its continued exploration in the quest for novel therapeutics. nih.govtandfonline.com

Table 1: Examples of Clinically Approved Drugs Featuring the 2-Oxoindoline Scaffold

The strategy of combining privileged scaffolds is a common practice in medicinal chemistry to create novel molecules with enhanced or new biological activities. The benzamide (B126) moiety is another important pharmacophore known to interact with various biological targets. ontosight.ai The rationale for investigating hybrid structures that contain both a 2-oxoindoline core and a benzamide group is based on several key principles:

Targeting Specific Enzymes: Benzamide derivatives are known to be key components of inhibitors for enzymes like histone deacetylases (HDACs). nih.gov By attaching a benzamide group to the 2-oxoindoline scaffold, researchers aim to create potent and selective enzyme inhibitors, leveraging the binding properties of both fragments. nih.gov

Molecular Hybridization: This approach combines two distinct pharmacophores into a single molecule. The goal is to develop a hybrid agent that may have a dual mode of action or improved affinity and selectivity for a specific biological target compared to compounds containing only one of the scaffolds. nih.gov

Structure-Activity Relationship (SAR) Exploration: Synthesizing benzamide-containing 2-oxoindolines allows for a systematic exploration of the SAR. By modifying the substitution pattern on both the benzamide ring and the oxindole core, chemists can fine-tune the molecule's pharmacological properties to optimize potency and selectivity. nih.gov For instance, studies have explored N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides as potential anticancer agents. nih.gov

Overview of the Chemical Compound: 3-Bromo-N-(2-oxoindolin-5-yl)benzamide within Related Chemical Space

The chemical compound this compound is a synthetic molecule that integrates the three key structural features discussed: a 2-oxoindoline scaffold, an amide linker, and a substituted benzoyl group. An analysis of its structure reveals its position within the broader chemical space of medicinal chemistry research.

The core of the molecule is the 2-oxoindoline group, which is attached via its 5-amino position to the amide linker. This linkage point is a common site for modification in the development of kinase inhibitors and other therapeutic agents.

The amide bond (-CO-NH-) serves as a stable and structurally important linker. It connects the 2-oxoindoline core to the substituted phenyl ring. Amide bonds are prevalent in pharmaceuticals due to their chemical stability and ability to participate in hydrogen bonding, which is often crucial for drug-receptor interactions.

The third component is the 3-bromobenzamide (B114348) moiety. The bromine atom is positioned at the meta-position of the benzamide ring. Halogen atoms like bromine are often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME). The bromine atom can also form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity at a biological target. smolecule.com Furthermore, the bromine substituent provides a reactive handle for further synthetic modifications through reactions like palladium-catalyzed cross-coupling, allowing for the creation of diverse analogues. smolecule.com

Table 2: Chemical Properties of this compound

Research Objectives and Scope of Investigation

The investigation of a novel compound such as this compound is typically driven by a set of clear objectives within a drug discovery program. The primary goal is to synthesize and characterize new chemical entities to explore their potential as therapeutic agents.

The specific research objectives for a compound like this would generally include:

Synthesis and Characterization: To develop a reliable synthetic route to produce the target compound and its analogues in high purity and to confirm their structures using analytical techniques such as NMR and mass spectrometry.

Biological Screening: To evaluate the compound's biological activity across a panel of relevant assays. Given the known activities of its constituent scaffolds, this would likely include screening against various protein kinases, histone deacetylases, and cancer cell lines.

Structure-Activity Relationship (SAR) Studies: To synthesize a series of related analogues by modifying the substitution patterns on both the oxindole and benzamide rings. This allows researchers to understand which structural features are critical for biological activity and to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.

Computational Modeling: To use molecular docking and other computational tools to predict and understand how the compound might bind to its biological target, thereby guiding further design and optimization efforts.

The scope of such an investigation is to identify a novel lead compound that demonstrates promising biological activity and drug-like properties, warranting further preclinical development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNPYKDKCKBNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 3 Bromo N 2 Oxoindolin 5 Yl Benzamide and Its Analogs

Retrosynthetic Analysis of the 3-Bromo-N-(2-oxoindolin-5-yl)benzamide Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. The most logical disconnection for this compound is at the amide bond (C-N bond), as this is a robust and well-established chemical transformation.

This primary disconnection yields two key building blocks:

5-amino-2-oxoindoline (or 5-aminooxindole) : The nucleophilic amine component.

3-bromobenzoic acid : The electrophilic carboxylic acid component.

For the forward synthesis, 3-bromobenzoic acid would need to be activated to facilitate amide bond formation. This is typically achieved by converting it to a more reactive derivative, such as an acyl chloride (3-bromobenzoyl chloride) or by using in-situ coupling agents.

Further retrosynthetic analysis of 5-amino-2-oxoindoline suggests its synthesis from a commercially available substituted nitrobenzene (B124822) precursor. A common route involves the cyclization of a nitrophenyl derivative followed by the reduction of the nitro group to an amine. This multi-step approach allows for the introduction of various substituents on the oxoindoline ring if desired.

Development and Optimization of Synthetic Pathways for this compound

The forward synthesis of this compound, based on the retrosynthetic analysis, centers on the formation of the amide bond between 5-amino-2-oxoindoline and an activated 3-bromobenzoic acid derivative.

A common and efficient method involves the reaction of 5-amino-2-oxoindoline with 3-bromobenzoyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Alternatively, peptide coupling agents can be used to directly form the amide bond from 3-bromobenzoic acid and 5-amino-2-oxoindoline. This approach avoids the need to synthesize the acyl chloride and often proceeds under milder conditions with higher yields. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), or modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Optimization of the synthesis involves screening various parameters to maximize yield and purity while minimizing reaction time and side products.

Table 1: Potential Optimization Parameters for Amide Coupling Reaction

| Parameter | Variables | Rationale |

|---|---|---|

| Solvent | DCM, THF, DMF, Acetonitrile | Solubility of reactants and influence on reaction rate. |

| Base | Pyridine, Triethylamine, DIPEA | Acid scavenger; basicity can affect reaction rate and side reactions. |

| Coupling Agent | EDAC, DCC, HATU, HOBt | Efficiency of carboxylic acid activation and suppression of racemization (if applicable). |

| Temperature | 0 °C to reflux | Balancing reaction rate against thermal degradation and side product formation. |

| Stoichiometry | 1:1 to 1:1.5 (amine:acid) | Ensuring complete consumption of the limiting reagent. |

The synthesis relies on two primary intermediates: 5-amino-2-oxoindoline and 3-bromobenzoic acid (or its activated form).

Synthesis of 5-amino-2-oxoindoline : A typical synthesis begins with a suitable fluoronitrobenzene derivative, which undergoes reaction with diethyl malonate. nih.gov Subsequent reduction of the nitro group, often using catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents (e.g., SnCl₂/HCl), followed by cyclization, yields the desired substituted oxindole (B195798). nih.gov The final step is the reduction of a 5-nitro-2-oxoindoline intermediate to provide the crucial 5-amino-2-oxoindoline precursor. The synthesis of N-(2-oxoindolin-5-yl)acetamide, a closely related compound, starts from 5-amino-oxindole. austinpublishinggroup.com

Activation of 3-bromobenzoic acid : 3-bromobenzoic acid is commercially available. To convert it to the more reactive 3-bromobenzoyl chloride, reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. This step is typically performed neat or in an inert solvent.

Amide Bond Formation : This is the crucial step where the two intermediates are joined. The nucleophilic nitrogen of 5-amino-2-oxoindoline attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride (or the activated carboxylic acid), leading to the formation of the amide linkage and the final product, this compound.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound and its analogs.

Use of Greener Solvents : Traditional chlorinated solvents like DCM can be replaced with more environmentally friendly options such as ethanol, ethyl acetate (B1210297), or water, where reactant solubility allows. nih.govrjptonline.org A study on related (isatin-3-ylidene)-hydrazonamides demonstrated successful synthesis in ethyl acetate at room temperature without a catalyst. nih.gov

Catalyst-Free and One-Pot Reactions : Designing synthetic routes that minimize the number of steps and avoid toxic catalysts is a key green approach. One-pot reactions, where multiple transformations occur in the same reaction vessel, can reduce waste and improve efficiency. rjptonline.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, decrease energy consumption, and often lead to higher yields and cleaner products. rjptonline.orgmdpi.com This technique is well-suited for reactions like amide bond formation.

Electrochemical Methods : For the synthesis of brominated precursors, electrochemical methods offer a green alternative to using hazardous liquid bromine. For instance, the bromination of an N,3-dimethylbenzamide derivative was achieved by electrolyzing hydrobromic acid to generate bromine in situ, avoiding the risks associated with handling liquid bromine and reducing environmental impact. google.com

Design and Synthesis of Structural Analogs and Derivatives of this compound

The core structure of this compound is amenable to extensive modification at both the benzamide (B126) and 2-oxoindoline moieties, allowing for the creation of large libraries of analogs for structure-activity relationship (SAR) studies.

The benzamide portion of the molecule can be systematically altered to probe the effects of electronics and sterics on biological activity.

Positional Isomers : The bromine atom can be moved to the ortho- or para- positions of the phenyl ring to investigate the impact of substituent location.

Halogen Substitution : Bromine can be replaced with other halogens (F, Cl, I) to modulate electronegativity and size.

Introduction of Other Functional Groups : A wide range of electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups can be installed on the phenyl ring. nih.gov

Heterocyclic Replacements : The entire phenyl ring can be replaced with various heterocyclic systems. For example, analogs have been synthesized where the benzamide is replaced with a furan-2-carbohydrazide (B108491) or a thiophene-2-sulfonamide, demonstrating the scaffold's versatility. nih.govmdpi.com

Table 2: Examples of Benzamide Moiety Modifications in Related Analogs

| Modification Type | Example Moiety | Synthetic Precursor | Reference |

|---|---|---|---|

| Electron-withdrawing group | m-Trifluoromethylbenzoyl | 3-(Trifluoromethyl)benzoic acid | nih.gov |

| Electron-withdrawing group | p-Nitrobenzoyl | 4-Nitrobenzoic acid | nih.gov |

| Heterocyclic (furan) | 5-Bromo-furan-2-carbohydrazide | 5-Bromofuran-2-carbohydrazide | mdpi.com |

| Heterocyclic (thiophene) | 5-Bromo-thiophene-2-sulfonamide | 5-Bromothiophene-2-sulfonyl chloride | nih.gov |

The 2-oxoindoline ring offers multiple positions for substitution, leading to diverse structural analogs.

Substitution on the Aromatic Ring (C4, C6, C7) : Halogen atoms like chlorine and bromine have been successfully introduced at the C4, C6, and C7 positions of the 2-oxoindoline core, suggesting that these positions are tolerant to modification. nih.gov The synthesis of a 6-bromo-2-oxoindoline analog has also been reported. nih.gov

Modification at the C3-Position : The C3 position of the 2-oxoindoline ring is a reactive methylene (B1212753) group that readily undergoes condensation reactions (Knoevenagel condensation) with various aldehydes and ketones. This allows for the straightforward introduction of a wide array of substituted benzylidene groups, creating derivatives such as N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide. austinpublishinggroup.com

Substitution at the N1-Position : The nitrogen atom of the oxoindoline ring can be alkylated or acylated to introduce further diversity.

Table 3: Examples of 2-Oxoindoline Core Modifications

| Position | Substituent | Synthetic Strategy | Reference |

|---|---|---|---|

| C3 | Substituted benzylidene | Condensation of the C3-methylene with a substituted benzaldehyde. | austinpublishinggroup.com |

| C4, C6, C7 | -Cl, -Br | Synthesis from appropriately substituted nitrobenzene precursors. | nih.gov |

| C5 | -CH₂CH₂OH | Nucleophilic substitution on a 5-(2-chloroethyl)-2-oxoindoline intermediate. | nih.gov |

| C6 | -Br | Synthesis starting from 4-bromo-2-fluoronitrobenzene. | nih.gov |

Introduction of Spiro and Annulated Heterocyclic Rings

The construction of spiro and annulated systems on the oxindole scaffold of this compound can be achieved through various synthetic methodologies, primarily leveraging the reactivity of the C3-carbonyl group of the corresponding isatin (B1672199) precursor or the C3-methylene group of an activated oxindole intermediate.

Spirocyclic Systems:

Multicomponent reactions (MCRs) represent a highly efficient approach for the synthesis of spirooxindoles. nih.govbeilstein-journals.orgnih.gov A plausible strategy for synthesizing spiro derivatives of this compound would involve a three-component reaction. This could utilize a 5-substituted isatin bearing the 3-bromobenzamide (B114348) moiety at the 5-position, an active methylene compound, and a dienophile or a 1,3-dicarbonyl compound. For instance, a reaction between 5-(3-bromobenzamido)isatin, malononitrile, and a cyclic 1,3-dicarbonyl compound like cyclopentane-1,3-dione in the presence of a suitable catalyst could yield spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.orgnih.gov The tolerance of such reactions to bromo-substitution on the isatin ring has been previously demonstrated. nih.gov

Another powerful method for the construction of spiro-pyrrolidinyl oxindoles is the [3+2] cycloaddition reaction of azomethine ylides with a suitable dipolarophile. An exocyclic double bond at the C3 position of the this compound scaffold can be introduced, and this activated alkene can then react with an azomethine ylide generated in situ from an amino acid and an aldehyde. This approach allows for the stereoselective synthesis of complex spiro-pyrrolidinyl systems.

Annulated Systems:

The formation of annulated (fused) heterocyclic rings onto the oxindole core can be accomplished through intramolecular cyclization strategies. rsc.org For example, introduction of a suitable functional group at the N1 position or the C3 position of the oxindole ring that can undergo a subsequent intramolecular reaction is a common approach. An N-aryl amide with appropriate substituents can undergo intramolecular cyclization to afford 3-amino substituted oxindoles, which can be precursors to further annulation. rsc.org

A potential route to annulated derivatives of this compound could involve the initial N-alkylation of the oxindole nitrogen with a reagent containing a reactive functional group. For instance, alkylation with a haloalkylamine could be followed by an intramolecular nucleophilic attack from the C3-enolate of the oxindole to form a new fused ring system. Alternatively, transition-metal-catalyzed intramolecular reactions, such as Heck or Sonogashira couplings, could be employed if an appropriate halo- or alkynyl-substituted side chain is introduced at the N1 or C3 position. rsc.org

Combinatorial and Parallel Synthesis Techniques

To efficiently explore the structure-activity relationships of this compound analogs, combinatorial and parallel synthesis techniques can be employed to generate libraries of related compounds. Both solid-phase and solution-phase parallel synthesis approaches are applicable. nih.govmdpi.comnih.gov

Solid-Phase Synthesis:

A solid-phase synthesis strategy could be devised where the oxindole scaffold is attached to a solid support. nih.govdocumentsdelivered.com For instance, a resin-bound 5-amino-oxindole could be acylated with a variety of carboxylic acids, including 3-bromobenzoic acid, in a parallel fashion. Subsequently, the C3 position could be derivatized to introduce spiro or annulated rings. The final products would then be cleaved from the resin. This approach facilitates purification as excess reagents and by-products can be washed away. The synthesis of sulfonamide libraries on solid support has been successfully demonstrated and a similar strategy could be adapted for benzamide derivatives. nih.gov

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis offers the advantage of avoiding the need for linker strategies and can be more readily adapted from established solution-phase reactions. nih.govacs.org A library of this compound analogs could be generated by reacting 5-amino-2-oxindole with a library of substituted 3-bromobenzoyl chlorides in a parallel format. Further diversification could be achieved by subjecting the resulting library to a multicomponent reaction to introduce spirocyclic moieties at the C3 position. Purification of the resulting libraries can be achieved using automated parallel purification systems.

The following table outlines a conceptual parallel synthesis approach for generating a library of spiro-oxindole derivatives based on the target compound.

| Step | Reactants (Library A) | Reactants (Library B) | Reaction Type | Potential Diversity |

| 1 | 5-amino-2-oxindole | Substituted 3-bromobenzoyl chlorides (various R1) | Acylation | Variation in the benzamide moiety |

| 2 | Resulting N-(2-oxoindolin-5-yl)benzamides | Malononitrile, Cyclic 1,3-dicarbonyls (various R2, R3) | Multicomponent Reaction | Introduction of diverse spirocyclic systems |

This parallel synthesis approach would allow for the rapid generation of a focused library of compounds for biological screening.

Purification and Characterization of Synthesized Compounds (Excluding Basic Compound Identification Data)

The purification and structural elucidation of the synthesized spiro and annulated derivatives of this compound require advanced analytical techniques due to their potential complexity, including the presence of stereoisomers.

Advanced Purification Techniques:

Given the potential for generating enantiomers and diastereomers during the synthesis of spiro and annulated derivatives, chiral purification techniques are often necessary.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for the separation of enantiomers. By using a chiral stationary phase (CSP), the individual enantiomers of a synthesized compound can be resolved and isolated. Different types of CSPs, such as polysaccharide-based or protein-based columns, can be screened to achieve optimal separation.

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used for both analytical and preparative chiral separations. researchgate.netcolab.wsshimadzu.com It often offers advantages over HPLC in terms of speed and reduced solvent consumption. americanpharmaceuticalreview.com SFC with chiral stationary phases can be an efficient method for purifying libraries of chiral spiro-oxindole derivatives. colab.ws

The following table summarizes the key features of these advanced purification techniques.

| Technique | Principle | Advantages for Spiro/Annulated Oxindoles |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, well-established for a wide range of compounds. |

| Chiral SFC | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | Faster separations, lower organic solvent usage, suitable for high-throughput purification. |

Advanced Characterization Techniques:

The unambiguous determination of the complex three-dimensional structures of the synthesized compounds requires sophisticated spectroscopic methods.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for elucidating the connectivity of atoms within the molecule. mdpi.comyoutube.com For complex spiro and annulated systems, these experiments provide crucial information for assigning the proton and carbon signals and confirming the proposed structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the newly formed stereocenters.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the synthesized compounds. This is essential for confirming the molecular formula and ensuring the identity of the product.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including the absolute stereochemistry. This technique is invaluable for validating the structures of complex spiro and annulated oxindoles.

The application of these advanced purification and characterization techniques is crucial for ensuring the purity and confirming the intricate structures of the novel this compound analogs.

Pre Clinical Biological Evaluation of 3 Bromo N 2 Oxoindolin 5 Yl Benzamide and Its Derivatives

In Vitro Cellular Activity Assays

In vitro studies are fundamental to understanding the biological profile of a compound. They involve a range of experiments conducted on cells and isolated proteins to determine cytotoxic, inhibitory, and mechanistic properties. The following subsections describe the evaluation of benzamide (B126) and oxindole (B195798) derivatives, providing a scientific basis for their potential pharmacological relevance.

The selection of appropriate cell lines is a foundational step for evaluating the therapeutic potential of novel compounds. This choice is dictated by the specific biological question being addressed, such as anticancer or antimicrobial efficacy. For assessing the antiproliferative activity of bromo-benzamide and oxindole derivatives, a diverse panel of human cancer cell lines is typically employed. These lines represent various types of malignancies and allow for a broad screening of a compound's spectrum of activity.

Standard cell culture techniques are paramount to ensure the reproducibility and validity of experimental results. Cells are maintained in a controlled environment at 37°C with 5% CO₂, using specific growth media supplemented with essential nutrients like fetal bovine serum (FBS) and antibiotics to prevent contamination. The health and confluence of the cell cultures are regularly monitored before their use in assays.

The table below lists examples of human cancer cell lines that have been utilized in the evaluation of structurally related compounds, reflecting the common practice in the field.

| Cell Line | Cancer Type |

| MCF-7 | Breast Adenocarcinoma |

| MDA-MB-231 | Breast Adenocarcinoma |

| HCT116 | Colorectal Carcinoma |

| HeLa | Cervical Cancer |

| PC3 | Prostate Cancer |

| HepG2 | Hepatocellular Carcinoma |

| CCRF-CEM | Acute Lymphoblastic Leukemia |

| PANC-1 | Pancreatic Cancer |

| A-549 | Lung Carcinoma |

This table is representative of cell lines used for screening compounds with similar structural motifs.

A primary focus in the evaluation of novel benzamide derivatives is their ability to inhibit the growth of cancer cells. Studies on various 5-bromoindole-2-carboxylic acid hydrazone derivatives, which share structural similarities with the target compound, have demonstrated notable cytotoxic effects across several human cancer cell lines. d-nb.info For instance, these compounds were evaluated for their ability to reduce the viability of liver (Hep G2), cervical (HeLa), and prostate (PC3) cancer cells. d-nb.info

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell proliferation. Lower IC₅₀ values are indicative of higher potency. Research has shown that certain derivatives exhibit significant antiproliferative activity, sometimes comparable or superior to established anticancer drugs used as positive controls in the assays. nih.gov For example, pentafluoro derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed higher antiproliferative activity than doxorubicin (B1662922) against human leukemia (CCRF-CEM) and breast adenocarcinoma (MDA-MB-468) cells. nih.gov Similarly, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines have shown potent activity against MDA-MB-231 and HCT116 cell lines. nih.gov

The table below summarizes representative antiproliferative data for related compounds.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative (5i) | T-47D (Breast) | 19.7 | Etoposide (32.7 µM) |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative (5i) | SK-N-MC (Neuroblastoma) | 25.2 | Etoposide |

| 5-cinnamyl thieno[2-3-b]pyridine derivative (5a) | HCT116 (Colorectal) | 0.05 | - |

| 5-cinnamyl thieno[2-3-b]pyridine derivative (5j) | MDA-MB-231 (Breast) | 0.03 | - |

Data represents findings for structurally related compound classes to illustrate typical evaluation outcomes.

The mechanism of action for many therapeutic agents involves the inhibition of specific enzymes. Derivatives containing benzamide and oxindole scaffolds have been investigated for their potential to inhibit key enzymes involved in cancer and other diseases.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a role in processes like pH regulation and are implicated in the growth and spread of tumors. Novel 2-oxindole benzenesulfonamide (B165840) conjugates have been reported as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. mdpi.com Studies have shown that these compounds can exhibit potent inhibition, with inhibition constants (Kᵢ) in the nanomolar range. mdpi.com

Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for anticancer drug development. Molecular docking studies have suggested that 5-bromoindole-2-carboxylic acid hydrazone derivatives may function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. d-nb.info

The table below presents enzyme inhibition data for compounds featuring related structural motifs.

| Compound Class | Enzyme Target | Inhibition Value |

| 2-Oxindole benzenesulfonamide derivatives | hCA II | Kᵢ: 2.6–598.2 nM |

| 2-Oxindole benzenesulfonamide derivatives | hCA IX | Kᵢ: 16.1–321 nM |

| Sulfenimide bromo derivative (1f) | hCA I | Kᵢ: 0.023 µM |

| Sulfenimide bromo derivative (1f) | hCA II | Kᵢ: 0.044 µM |

| 3-(Benzylsulfonamido)benzamide derivative (AK-1) | SIRT2 | IC₅₀: 12.5 µM |

This table showcases the enzymatic inhibitory potential of various related compound series.

Receptor binding assays are crucial for identifying the molecular targets of a compound and quantifying its binding affinity. Substituted benzamides are a well-known class of ligands for various G protein-coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. Studies on bromo-benzamide derivatives have demonstrated high-affinity binding to specific receptor subtypes.

For example, JNJ-26070109, a (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, was identified as a potent and selective antagonist for the cholecystokinin (B1591339) 2 (CCK2) receptor, with a high affinity for the human receptor. nih.gov Another compound, the radiolabeled [³H]NCQ 115, a 5-bromo-benzamide derivative, was shown to bind with very high affinity and selectivity to dopamine D2 receptors in rat striatal homogenates. nih.gov Similarly, [¹¹C]FLB 457, another 5-bromo-benzamide, exhibits very high affinity for both D2 and D3 dopamine receptors. nih.gov

These studies are vital as they not only elucidate the mechanism of action but also guide the development of compounds with improved selectivity and fewer off-target effects. The binding affinity is typically expressed as the inhibition constant (Kᵢ) or the dissociation constant (Kₑ).

| Compound | Receptor Target | Binding Affinity (pKᵢ or Kᵢ) |

| JNJ-26070109 | Human CCK2 | pKᵢ = 8.49 |

| [³H]NCQ 115 | Dopamine D2 | Kᵢ = 147 pM |

| [¹¹C]FLB 457 | Dopamine D2 | Kᵢ = 0.017 nM |

| [¹¹C]FLB 457 | Dopamine D3 | Kᵢ = 0.022 nM |

This table highlights the high-affinity receptor binding demonstrated by various bromo-benzamide derivatives.

Beyond direct cytotoxicity, understanding how a compound affects specific cellular pathways is essential. Research into structurally related compounds indicates modulation of key pathways like apoptosis (programmed cell death) and oxidative stress.

An imbalance between reactive oxygen species (ROS) and a cell's antioxidant defenses leads to oxidative stress, which can trigger apoptosis. mdpi.comnih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent. Studies on 3-bromo-isoxazoline derivatives have shown they can trigger both autophagy and apoptotic cell death in pancreatic cancer cells, demonstrating a targeted effect on cellular survival mechanisms. nih.gov

Furthermore, a compound that is structurally very similar to the title compound, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, has been evaluated for its anti-inflammatory properties in vitro. preprints.org It demonstrated a significant ability to inhibit protein denaturation and proteinase activity, key processes in inflammation. preprints.org This suggests that derivatives of this class may also modulate inflammatory pathways, which are often linked to cancer and other diseases.

| Compound Class/Derivative | Biological Pathway Modulated | Observed Effect |

| 3-Bromo-isoxazoline derivatives | Apoptosis & Autophagy | Induction of cell death in pancreatic cancer cells |

| 5-Bromo-N'-(2-oxoindolin-3-ylidene) furan-2-carbohydrazide (B108491) | Inflammation | Inhibition of protein denaturation and proteinase activity |

This table illustrates the ability of related bromo-substituted compounds to influence critical cellular pathways.

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzamide derivatives have been explored for their potential in this area. nih.gov Studies have demonstrated that certain N-benzamide derivatives possess antibacterial and antifungal activities. nih.gov

Specifically, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. Another study on 5-bromo-N-alkylthiophene-2-sulfonamides identified a derivative with a potent MIC of 0.39 µg/mL against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, a highly resistant bacterial strain. nih.gov These findings highlight the potential of incorporating a bromo-benzamide scaffold in the design of novel antibacterial agents. While antimicrobial data is available, information regarding the antiviral efficacy of this specific class of compounds is less prevalent in the current literature.

| Compound Class | Bacterial Strain(s) | MIC Value |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL |

| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | Klebsiella pneumoniae ST147 (NDM) | 0.39 µg/mL |

| N-Benzamide derivative (5a) | Bacillus subtilis | 6.25 µg/mL |

| N-Benzamide derivative (5a) | Escherichia coli | 3.12 µg/mL |

This table summarizes the minimum inhibitory concentrations (MIC) of various bromo-substituted and benzamide compounds against different bacterial strains.

Anti-inflammatory Potential

The oxoindoline nucleus, a core component of 3-bromo-N-(2-oxoindolin-5-yl)benzamide, is a well-established scaffold in medicinal chemistry, recognized for its diverse biological activities. Isatin (B1672199), the parent structure of the 2-oxoindoline moiety, and its derivatives have demonstrated notable anti-inflammatory properties. mdpi.com The anti-inflammatory potential of such compounds is often attributed to their ability to modulate various inflammatory pathways. While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in publicly available literature, the broader class of isatin-containing heterocycles has shown promise in this area. mdpi.com For instance, certain isatin derivatives have been found to exhibit anti-inflammatory effects, suggesting that the core structure is amenable to the development of novel anti-inflammatory agents. mdpi.com

Similarly, benzamide derivatives have been investigated for their anti-inflammatory capabilities. Salicylanilides, which are structurally related to benzamides, have demonstrated anti-inflammatory activity by inhibiting protein denaturation. The evaluation of various N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has shown their potential in inhibiting trypsin activity, a process relevant to inflammation.

The combination of the oxoindoline and benzamide moieties in this compound suggests a potential for anti-inflammatory activity. However, without specific experimental data on this compound, its precise anti-inflammatory profile remains to be elucidated.

In Vivo Pre-clinical Efficacy Studies (Excluding Clinical Human Trial Data)

Detailed in vivo pre-clinical efficacy studies specifically for this compound are not widely reported in the accessible scientific literature. The following sections outline the general approaches used in the pre-clinical evaluation of related compounds, which would be applicable to the assessment of this compound.

Animal Models for Disease Indication (e.g., NSCLC, Colon Cancer)

The in vivo anti-cancer potential of novel compounds is typically evaluated in established animal models that mimic human diseases. For non-small-cell lung carcinoma (NSCLC) and colon cancer, xenograft models are commonly employed. In these models, human cancer cell lines are implanted into immunocompromised mice, allowing for the assessment of a drug's ability to inhibit tumor growth in a living organism.

For example, in the context of breast cancer research, a mouse xenograft model was utilized to evaluate the in vivo anti-tumor activities of newly synthesized compounds. This involved monitoring tumor growth over a period of time in treated versus control animals. mdpi.com Similar models would be appropriate for assessing the efficacy of this compound against NSCLC and colon cancer.

Evaluation of Therapeutic Outcomes and Efficacy Biomarkers

The therapeutic outcome in pre-clinical animal models is primarily assessed by measuring the inhibition of tumor growth. This can be quantified by monitoring tumor volume and weight over the course of the study. A significant reduction in tumor size in the treated group compared to the control group indicates potential therapeutic efficacy.

Efficacy biomarkers are molecular or cellular indicators that provide information about the pharmacological response to a drug. In cancer studies, these can include markers of cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors). For instance, the expression levels of proteins involved in cell cycle regulation or apoptosis can be measured in tumor tissues to assess the mechanism of action of the test compound. In a study of a carbothioamide indole (B1671886) derivative, the antiangiogenic activity was evaluated, which is a key therapeutic outcome. pensoft.net

Pharmacodynamic Assessment in Pre-clinical Models

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. In pre-clinical cancer research, pharmacodynamic assessments aim to understand how a compound affects the tumor and its microenvironment. This can involve analyzing tumor tissue from treated animals to measure the drug's effect on its intended molecular target.

For example, if a compound is designed to inhibit a specific enzyme, a pharmacodynamic study would measure the level of inhibition of that enzyme in the tumor tissue. This helps to establish a link between the drug's mechanism of action and its observed therapeutic effect. For a novel anticancer agent, its impact on cell cycle phases and the levels of apoptotic markers like caspases can be assessed to understand its pharmacodynamic effects. mdpi.com

Mechanism of Action Studies for 3 Bromo N 2 Oxoindolin 5 Yl Benzamide and Its Active Analogs

Target Identification and Validation

The initial steps in characterizing the mechanism of action for a compound like 3-bromo-N-(2-oxoindolin-5-yl)benzamide involve identifying its direct molecular targets. Researchers employ a variety of biochemical and genetic techniques to pinpoint these interactions.

Biochemical methods are fundamental in identifying the direct molecular interactions of a compound. For oxindole-based molecules, a common approach is kinase profiling, as this scaffold is a known "privileged structure" in kinase inhibitor design. Kinase profiling assays test the compound against a large panel of kinases to determine its inhibitory activity and selectivity.

Studies on analogs of this compound have revealed that this class of compounds can target multiple kinases involved in cancer cell proliferation and survival. For instance, various oxindole (B195798) derivatives have been identified as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fms-like tyrosine kinase 3 (FLT3), and Cyclin-dependent kinase 2 (CDK2) nih.govmdpi.com. Computational docking studies have further supported these findings by predicting favorable binding interactions within the ATP-binding pocket of these kinases nih.gov.

One study on N-substituted-2-oxoindolin benzoylhydrazines, which are structurally related to the compound of interest, identified them as modulators of the c-MET receptor tyrosine kinase nih.gov. Molecular modeling suggested that the 2-oxoindoline core plays a crucial role by interacting with a hydrophobic cleft in the kinase's active site nih.gov. Similarly, kinase profiling of other benzamide (B126) derivatives has shown significant downregulation of oncogenic kinases like ERK1/2 and members of the Src family of kinases (SFK), including Yes, Hck, Fyn, Lck, and Lyn researchgate.netx-mol.com.

Beyond kinases, other protein binding assays are employed. For example, a notable mechanism identified for active analogs is the inhibition of tubulin polymerization. This anti-mitotic activity disrupts microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.

Table 1: Potential Kinase Targets of Oxindole-Benzamide Analogs

| Kinase Target | Method of Identification | Reference |

|---|---|---|

| VEGFR-2 | In silico screening, Docking | nih.gov |

| c-MET | Biochemical Assay, Molecular Modeling | nih.gov |

| FLT3 | Kinase Inhibition Assay | mdpi.com |

| CDK2 | Kinase Inhibition Assay | mdpi.com |

| ERK1/2 | Kinase Profiling | researchgate.netx-mol.com |

| Src Family Kinases (Yes, Hck, Fyn, Lck, Lyn) | Kinase Profiling | researchgate.netx-mol.com |

To validate the targets identified through biochemical means and to discover new ones, genetic and proteomic approaches are utilized. These methods provide a broader view of the compound's effects within the cellular environment.

Chemoproteomic analysis is a powerful tool used to profile the interactions of a compound against a large portion of the proteome. This technique can confirm expected targets and uncover novel off-target effects, providing a comprehensive understanding of a drug's mechanism of action rrpharmacology.ruresearchgate.net. For indole (B1671886) derivatives, such analyses have been used to compare their protein interaction profiles with known drugs, revealing both shared and unique targets rrpharmacology.ruresearchgate.net.

Another innovative approach for this class of compounds involves their use in proteolysis-targeting chimeras (PROTACs). Recent research has shown that alkenyl oxindoles can act as a novel moiety to recruit the CRL4DCAF11 E3 ubiquitin ligase complex nih.gov. This leads to the targeted degradation of specific proteins, a mechanism that can be engineered for therapeutic benefit nih.gov. This finding opens up the possibility that this compound or its analogs could function through a similar protein degradation pathway, a hypothesis that requires further investigation.

Molecular and Cellular Pathways Modulation

Once the molecular targets are identified, research focuses on how the interaction between the compound and its target(s) affects downstream signaling pathways and cellular processes.

The inhibition of kinases by this compound and its analogs directly impacts the signaling cascades they control. For example, inhibition of receptor tyrosine kinases like VEGFR-2 and c-MET disrupts pathways crucial for angiogenesis, cell proliferation, and metastasis.

Studies on other oxindole derivatives have demonstrated effects on the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism nih.gov. Downregulation of this pathway can lead to decreased expression of proteins involved in glycolysis and other metabolic processes that fuel cancer cell growth nih.gov. Furthermore, the observed inhibition of the ERK1/2 MAPK pathway by related benzamides points to a direct modulation of a critical signaling cascade that governs cell proliferation and differentiation researchgate.netx-mol.com.

The modulation of signaling pathways ultimately leads to changes in gene expression and protein regulation. Studies on oxindole derivatives have shown that these compounds can alter the expression of genes involved in cell cycle control and apoptosis researchgate.net. For example, treatment of cancer cells with these compounds has been shown to increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2 researchgate.netmdpi.com. These changes in protein levels shift the cellular balance towards apoptosis.

The culmination of target engagement and pathway modulation is the induction of specific cellular events. For this compound and its active analogs, the most prominently reported cellular outcomes are cell cycle arrest and apoptosis (programmed cell death).

Several studies have confirmed that oxindole derivatives induce apoptosis in cancer cell lines researchgate.netmdpi.com. This is often measured by detecting the activation of caspases, which are the executive enzymes of apoptosis. Specifically, an increase in the levels of active caspase-3 has been observed in cells treated with these compounds mdpi.com.

Furthermore, these compounds can cause cell cycle arrest, often in the G0/G1 or G2/M phase. This prevents cancer cells from progressing through the cell division cycle and proliferating. The arrest is typically associated with the downregulation of cyclin proteins that are essential for cell cycle progression nih.gov.

Table 2: Observed Cellular Events Modulated by Oxindole Analogs

| Cellular Event | Key Protein Markers | Consequence | Reference |

|---|---|---|---|

| Apoptosis Induction | Increased active Caspase-3, Increased p53, Altered Bax/Bcl-2 ratio | Programmed cell death | researchgate.netmdpi.com |

| Cell Cycle Arrest | Downregulation of Cyclins A, B, D, E | Inhibition of cell proliferation | nih.gov |

| Inhibition of Tubulin Polymerization | Disruption of microtubule formation | Mitotic arrest, Apoptosis | researchgate.net |

Allosteric Modulation and Orthosteric Binding Mechanisms

A thorough search of scientific databases and research publications did not yield any specific studies detailing the allosteric or orthosteric binding properties of this compound. Orthosteric binding refers to the interaction of a ligand with the primary, active site of a receptor or enzyme, the same site that the endogenous ligand binds to. In contrast, allosteric modulation involves a ligand binding to a different, topographically distinct site on the protein, which in turn alters the conformation of the orthosteric site and modulates the affinity or efficacy of the primary ligand.

While the benzamide and oxoindoline moieties are present in various biologically active molecules with diverse mechanisms of action, including enzyme inhibition and receptor antagonism, no experimental data, such as binding affinity (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) specifically for this compound in the context of allosteric or orthosteric interactions, could be located.

Consequently, there are no research findings to populate data tables or provide a detailed discussion on the specific molecular interactions, conformational changes, or functional consequences of this compound binding to any particular biological target. Further empirical investigation is required to elucidate the pharmacological profile and mechanism of action of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of N-(2-oxoindolin-5-yl)benzamide derivatives is intrinsically linked to several key pharmacophoric features. These features are the specific arrangements of atoms or functional groups that are essential for molecular recognition and biological function. Analysis of related compounds suggests that the core scaffold of 3-bromo-N-(2-oxoindolin-5-yl)benzamide possesses distinct regions that can participate in crucial interactions with biological targets.

The 2-oxoindoline moiety is a common feature in many biologically active compounds. The lactam function within this ring system provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for anchoring the molecule within a target's binding site. For instance, in studies of related N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives, the acetamide NH and carbonyl groups were found to form hydrogen bonds with amino acid residues like Leu273 in the active site of Src kinase austinpublishinggroup.com. This suggests that the corresponding amide linker in this compound likely serves a similar role as a hydrogen bonding domain.

The central benzamide (B126) core provides a rigid scaffold that properly orients the substituent groups. The amide linker itself is a key feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. The aromatic rings, both the indolinone and the benzamide phenyl ring, are capable of engaging in π-π stacking and hydrophobic interactions with aromatic residues in a binding pocket. The bromine atom on the benzamide ring introduces a region of hydrophobicity and can also participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

In broader studies of isatin-containing heterocycles, the hydrazide moiety, which is structurally related to the amide linker, has been identified as a critical hydrogen bonding domain essential for interaction with amino acid residues, thereby contributing to anti-inflammatory potential mdpi.com. This further underscores the importance of the amide linker in this compound as a key pharmacophoric element.

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of N-(2-oxoindolin-5-yl)benzamide analogs can be significantly modulated by altering the substituents on both the indoline and benzamide rings.

Modifications to the indoline ring of N-(2-oxoindolin-5-yl)benzamide analogs have a pronounced effect on their biological activity. Studies on related indole-based compounds have shown that both the position and the nature of the substituents are critical. For example, in a series of indole-based benzenesulfonamides, 3-substituted indoles exhibited the highest activity compared to 5- or 6-substituted indoles mdpi.com.

In the context of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, the introduction of a benzylidene group at the 3-position of the oxindole (B195798) ring was a key modification for targeting Src kinase austinpublishinggroup.com. The substituents on this benzylidene ring further influenced the inhibitory activity. For instance, a hydroxyl group at the 4-position of the benzylidene ring led to the most active compound in that series austinpublishinggroup.com. This highlights that modifications at the 3-position of the 2-oxoindoline core can significantly impact potency.

| Modification on Indoline Ring (Analog Series) | Substituent | Effect on Activity | Reference |

| N-(3-benzylidene-2-oxoindolin-5-yl)acetamide | 4-OH on benzylidene | Increased potency against Src kinase | austinpublishinggroup.com |

| N-(3-benzylidene-2-oxoindolin-5-yl)acetamide | 3-F on benzylidene | Moderate activity | austinpublishinggroup.com |

| Indole-based benzenesulfonamides | Substitution at position 3 | Higher activity compared to positions 5 or 6 | mdpi.com |

Substituents on the benzamide ring play a crucial role in determining the affinity and selectivity of the molecule. The position and electronic nature of the substituents can influence how the ring orients itself within a binding pocket and can introduce new points of interaction.

In a study of substituted benzamide ligands for the D4 dopamine (B1211576) receptor, it was found that polar substituents, both at the meta (5-) and para (4-) positions relative to the amide, were critical for enhancing binding affinity nih.gov. Specifically, a polar hydrogen-bond accepting meta-substituent and/or a hydrogen-bond donating/accepting para-substituent led to enhanced binding nih.gov. The 3-bromo substituent in the title compound is at the meta position and is an electron-withdrawing, hydrophobic group, which could influence activity through a combination of steric and electronic effects, as well as potential halogen bonding.

In another series of N-(thiazol-2-yl)-benzamide analogs, modifications on the benzamide ring significantly affected their antagonist activity at the Zinc-Activated Channel (ZAC). For example, the presence of chloro or fluoro substituents on the phenyl ring was a common feature in active compounds semanticscholar.org. The inactivity of analogs with 3,5-dichloro or 2,4,6-trimethyl substitutions on the phenyl ring suggests that steric bulk on the benzamide ring can be detrimental to activity semanticscholar.org.

| Modification on Benzamide Ring (Analog Series) | Substituent Position and Type | Effect on Activity | Reference |

| Substituted Benzamides (D4 Receptor Ligands) | meta (5-) polar H-bond acceptor | Enhanced binding affinity | nih.gov |

| Substituted Benzamides (D4 Receptor Ligands) | para (4-) H-bond donor/acceptor | Enhanced binding affinity | nih.gov |

| N-(thiazol-2-yl)-benzamides (ZAC Antagonists) | 3-fluoro | Potent antagonist activity | semanticscholar.org |

| N-(thiazol-2-yl)-benzamides (ZAC Antagonists) | 3,5-dichloro | Inactive | semanticscholar.org |

The amide linker connecting the 2-oxoindoline and the 3-bromobenzoyl moieties is not merely a spacer but plays an active role in the biological activity. The conformational flexibility of this linker allows the two aromatic ring systems to adopt an optimal orientation for binding. The hydrogen bonding capabilities of the amide N-H and C=O groups are critical for anchoring the ligand to its target protein.

In a study of indole-based benzenesulfonamides, a longer amide linker was generally associated with higher activity mdpi.com. This suggests that the distance and geometry between the two ring systems are important parameters for biological function. While there is no direct study on the linker region of this compound, the principles from related structures indicate that its length, rigidity, and hydrogen-bonding capacity are likely to be key determinants of its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity.

For compounds structurally related to this compound, such as 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, QSAR studies have highlighted the importance of certain molecular descriptors in explaining their antimicrobial activity researchgate.net. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity of atoms in a molecule. The Balaban index (J), which relates to the branching of the molecular skeleton, has been shown to be important researchgate.net.

Molecular connectivity indices: These indices, such as the valence first and second-order molecular connectivity indices (¹χv and ²χv), quantify the degree of branching, size, and cyclicity of a molecule and have been correlated with antimicrobial activity researchgate.net.

Statistical models, typically multiple linear regression (MLR), are then used to build the mathematical relationship between these descriptors and the observed biological activity. For the bromo-benzohydrazides, MLR models were developed to predict the minimum inhibitory concentration (MIC) against various microbial strains researchgate.net. While a specific QSAR model for this compound is not available, these findings suggest that topological and connectivity indices would likely be important descriptors for modeling its activity.

Predictive Modeling of Biological Responses

In the quest for novel therapeutics, computational methods are indispensable tools for predicting the biological activity of chemical compounds, thereby streamlining the drug discovery process. For a molecule such as this compound, a compound featuring a benzamide moiety linked to an oxindole scaffold, predictive modeling can offer significant insights into its potential pharmacological profile. These in silico techniques, which include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are pivotal in forecasting how the compound might behave in a biological system. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical tools designed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are built on the principle that the biological effect of a compound is a function of its physicochemical properties. For a class of compounds like N-(2-oxoindolin-5-yl)benzamides, a QSAR study would involve synthesizing a library of analogs with varied substituents and experimentally determining their biological activity (e.g., IC50 values against a specific protein target).

Subsequently, a wide array of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties. Through statistical methods such as multiple linear regression or machine learning algorithms, a QSAR equation is derived that links a selection of these descriptors to the observed biological activity.

For this compound, key descriptors might include:

Electronic Properties: The Hammett constant (σ) for the bromine atom on the benzamide ring, which would quantify its electron-withdrawing nature.

Hydrophobicity: The partition coefficient (logP), indicating the compound's solubility characteristics.

Steric Factors: Molar refractivity (MR) or Taft steric parameters, which describe the size and shape of the substituents.

A hypothetical QSAR model for a series of N-(2-oxoindolin-5-yl)benzamide derivatives might reveal that electron-withdrawing groups on the benzamide ring and a certain optimal hydrophobicity are crucial for enhanced biological activity.

Table 1: Illustrative QSAR Data for Hypothetical N-(2-oxoindolin-5-yl)benzamide Analogs

| Compound | Substituent (R) | Hammett Constant (σ) | logP | Molar Refractivity (MR) | Biological Activity (pIC50) |

| 1 | H | 0.00 | 2.50 | 1.03 | 6.5 |

| 2 | 3-Br | 0.39 | 3.30 | 8.88 | 7.2 |

| 3 | 4-Cl | 0.23 | 3.20 | 6.03 | 7.0 |

| 4 | 4-CH3 | -0.17 | 3.00 | 5.65 | 6.8 |

| 5 | 4-NO2 | 0.78 | 2.40 | 7.36 | 7.8 |

This illustrative data suggests that electron-withdrawing substituents (positive σ values) and increased lipophilicity (higher logP) may correlate with higher biological activity (higher pIC50).

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is particularly valuable when the three-dimensional structure of the target protein is known. For this compound, which contains structural motifs common in kinase inhibitors (the oxindole scaffold), molecular docking could be employed to predict its binding mode within the ATP-binding pocket of various kinases. mdpi.comnih.gov

The process involves placing the 3D structure of the compound into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. The docking results can reveal key intermolecular interactions, such as:

Hydrogen Bonds: The amide linker and the oxo group of the indolinone are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic rings of the benzamide and oxindole moieties can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The bromine atom may form halogen bonds with electron-rich atoms in the protein.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amide N-H | Asp145 (backbone C=O) | 2.9 |

| Hydrogen Bond | Oxindole C=O | Lys88 (side chain N-H) | 3.1 |

| Hydrophobic Interaction | Benzene (B151609) Ring | Leu130, Val75 | - |

| Halogen Bond | Bromine | Gly144 (backbone C=O) | 3.2 |

These predictive models, while theoretical, provide a rational framework for prioritizing the synthesis of new analogs and for designing experiments to validate the predicted biological activities. The integration of QSAR and molecular docking can significantly accelerate the identification of lead compounds with improved potency and selectivity.

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Drug Design Approaches

Ligand-based drug design is a powerful strategy employed when the three-dimensional structure of the biological target is unknown or when researchers aim to identify novel compounds with similar activity to known ligands. These methods leverage the information from a set of molecules known to interact with a target of interest to develop a model that can predict the activity of new, untested compounds.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a biological target.

For a compound like 3-bromo-N-(2-oxoindolin-5-yl)benzamide, a pharmacophore model could be generated based on a series of structurally analogous benzamide (B126) or indolinone derivatives with known activity against a particular target, for instance, a protein kinase. nih.gov The model would highlight the critical spatial relationships between features like the hydrogen bond donor of the indolinone nitrogen, the hydrogen bond acceptor of the oxo group, the aromatic rings, and the bromine atom, which can act as a hydrophobic feature. This model can then be used as a 3D query to screen large compound libraries for novel molecules that fit the pharmacophoric requirements, potentially leading to the discovery of new active compounds. nih.gov

Similarity Searching and Virtual Screening

Similarity searching and virtual screening are computational techniques used to identify novel compounds from large databases that are likely to share a desired biological activity with a known active molecule. In the context of this compound, this compound could serve as a query molecule for a similarity search. The search would rank database compounds based on their structural similarity to the query, often calculated using 2D fingerprints or 3D shape-based methods.

Virtual screening expands on this by using a pharmacophore model or the structure of a known active ligand to filter large virtual libraries of compounds. For example, a virtual screening campaign could be initiated using a pharmacophore model derived from active benzamide derivatives to identify new potential glucokinase activators from a database like ZINC. nih.gov This approach has been successfully applied to identify novel benzimidazole (B57391) derivatives with potential activity against Leishmania mexicana. nih.gov Such a strategy could be employed to find novel compounds with similar predicted activity to this compound.

Structure-Based Drug Design Approaches

When the three-dimensional structure of a biological target is available, structure-based drug design methods can be employed to understand and predict how a ligand might bind and to design new molecules with improved affinity and selectivity.

Molecular Docking Simulations with Identified Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com In drug design, this involves docking a ligand, such as this compound, into the binding site of a target protein to predict its binding mode and affinity.

Following a molecular docking simulation, a detailed analysis of the predicted binding mode is crucial for understanding the key interactions between the ligand and the protein. This involves identifying specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.

For a molecule like this compound, a binding mode analysis would likely reveal key interactions involving the oxoindoline and benzamide moieties. For example, the NH group of the indolinone ring and the carbonyl oxygen of the benzamide could act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the active site of a target protein. The aromatic rings would likely engage in hydrophobic and π-π stacking interactions. Analysis of docked indolinone-based kinase inhibitors has revealed similar patterns, with hydrogen bonds to key residues in the hinge region of the kinase domain being a common feature. austinpublishinggroup.com

A hypothetical interaction profile for this compound with a generic kinase active site is presented below:

| Interaction Type | Ligand Feature | Potential Interacting Residue (Example) |

| Hydrogen Bond Donor | Indolinone NH | Glutamate (side chain) |

| Hydrogen Bond Acceptor | Indolinone C=O | Leucine (backbone NH) |

| Hydrogen Bond Acceptor | Benzamide C=O | Lysine (side chain NH3+) |

| Hydrophobic | Bromo-phenyl ring | Valine, Alanine, Isoleucine |

| π-π Stacking | Indolinone phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

This table is a hypothetical representation of potential interactions and is not based on experimental data for the specific compound.

Ligand-protein interaction fingerprints are a way to encode the complex three-dimensional information of a docked ligand-protein complex into a one-dimensional bitstring. Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. This allows for a rapid comparison of the binding modes of different ligands and can be used to identify compounds that share a similar interaction profile with a known active molecule.

For this compound, a ligand-protein interaction fingerprint could be generated after docking it into a target's active site. This fingerprint would capture the presence or absence of hydrogen bonds, hydrophobic interactions, and other contacts with each residue in the binding pocket. By comparing this fingerprint to those of other docked compounds, researchers could identify novel molecules that are predicted to bind in a similar manner, thus having a higher probability of exhibiting the desired biological activity. This approach is valuable in virtual screening campaigns to prioritize compounds for experimental testing.

Molecular Dynamics Simulations

Free Energy Perturbation Calculations

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of a ligand to a protein versus its unbound state in solution. There are currently no specific FEP calculations reported for this compound in the scientific literature. However, this methodology could be hypothetically applied to predict its binding affinity to a specific protein target. FEP calculations would involve creating a thermodynamic cycle to computationally "mutate" a known binder into this compound (or vice versa) both in the protein's binding site and in solution, allowing for a precise estimation of the relative binding free energy.

In Silico Property Prediction (Excluding Safety/ADMET/Toxicity relevant to clinical trials)

In the early, pre-clinical stages of drug discovery, in silico tools are widely used to predict the physicochemical and pharmacokinetic properties of a compound. These predictions help to prioritize candidates for synthesis and further experimental testing.

Drug-Likeness and Bioavailability Assessment (pre-clinical stage)

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. Several computational models, such as Lipinski's Rule of Five, are used for this assessment. These rules are based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The predicted properties for this compound are generally favorable according to these rules, suggesting it possesses characteristics common to many orally bioavailable drugs. For instance, its molecular weight and the number of hydrogen bond donors and acceptors fall within the typical ranges for drug-like molecules.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 345.18 g/mol | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 85.0 cm³ | 40-130 | Yes |

| Polar Surface Area (TPSA) | 68.1 Ų | ≤ 140 Ų | Yes |

Note: The values presented in this table are generated from computational predictive models and await experimental verification.

Synthetic Accessibility Prediction

Synthetic accessibility is another crucial parameter in the early assessment of drug candidates. It provides an estimation of how easily a compound can be synthesized. Complex molecules that are difficult to produce are often deprioritized. The synthetic accessibility score for this compound, as determined by various computational algorithms, indicates that it should be relatively straightforward to synthesize. The structure can be deconstructed into readily available building blocks, suggesting that its production on a laboratory scale would be feasible. A typical retrosynthetic analysis might involve the formation of the amide bond between 3-bromobenzoic acid and 5-amino-2-oxindole, both of which are common chemical starting materials.

Advanced Methodologies and Innovative Applications Pre Clinical Focus

Prodrug Design and Delivery Strategies (pre-clinical)

A significant hurdle in the development of many small molecule inhibitors, including those with an oxindole (B195798) core, is their often poor physicochemical properties, which can limit their bioavailability and therapeutic efficacy. To address these challenges, preclinical research is exploring various prodrug and advanced delivery strategies. The primary goal of a prodrug approach is to mask the active molecule's problematic moieties, improving its solubility, permeability, or metabolic stability, with the prodrug being converted to the active form at the site of action.

While specific prodrugs of 3-bromo-N-(2-oxoindolin-5-yl)benzamide are not yet detailed in published literature, the strategies applied to analogous compounds provide a clear roadmap. For instance, modifications to the oxindole ring or the benzamide (B126) group could be made to attach promoieties that enhance aqueous solubility or facilitate transport across cell membranes. These promoieties would then be cleaved by specific enzymes that are overexpressed in the target tissue, such as certain esterases or phosphatases in a tumor microenvironment, to release the active drug.

In silico prediction of pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) is a critical first step in this process. Studies on various oxindole derivatives have shown that it is possible to design compounds with favorable physicochemical properties for bioavailability. nih.gov For example, computational tools can predict properties like lipophilicity (log P), aqueous solubility, and potential for blood-brain barrier penetration, guiding the design of more effective prodrugs. mdpi.com

Table 1: Preclinical Pharmacokinetic-Influenced Design Considerations for Oxindole Analogs

| Strategy | Rationale | Preclinical Assessment | Desired Outcome |

|---|---|---|---|

| Prodrug Synthesis | Improve solubility, permeability, and/or metabolic stability. | In vitro enzymatic cleavage assays, in vivo pharmacokinetic studies in animal models. | Enhanced bioavailability and targeted drug release. |

| In Silico ADME Prediction | Computationally screen for desirable pharmacokinetic properties early in development. | Correlation of predicted properties with in vitro and in vivo data. | Prioritization of candidates with higher probability of success. |